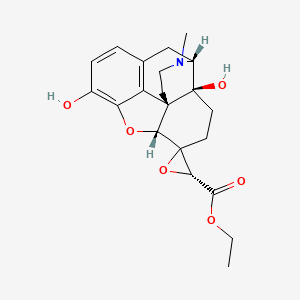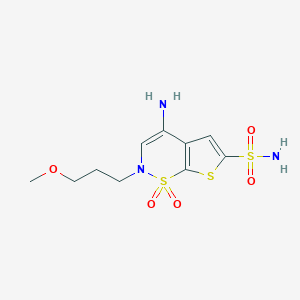
3,4-didehydro-N(4)-deethylbrinzolamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-didehydro-N(4)-deethylbrinzolamide is a sulfonamide consisting of brinzolamide lacking hydrogens at positions 3 and 4 and also lacking the N(4)-ethyl group. It derives from a brinzolamide.
Applications De Recherche Scientifique
Synthesis and Antiviral Activity : The synthesis and evaluation of cyclopropano analogs of 2,3-Didehydro-2,3-dideoxythymidine, a clinically useful anti-HIV agent, have been studied. One such compound was found inactive against HIV, highlighting the challenges in developing effective antiviral agents (Sard, 1994).
Antiviral Properties : A study on 2',3'-didehydro-2',3'-dideoxyribonucleosides found them to be potent and/or selective inhibitors of HIV in vitro, with one variant being particularly potent against Hepatitis B Virus in cell culture (Gao et al., 2008).
Clinical Trials and Toxicity : Clinical trials of 2',3'-didehydro-3'-deoxythymidine (d4T) in patients with AIDS or AIDS-related complex revealed that it is a promising drug but with dose-limiting toxicities, notably peripheral neuropathy (Browne et al., 1993).
Apoptosis Induction in Cancer : The study of 4,5-didehydro geranylgeranoic acid, a ligand for cellular retinoic acid-binding protein and nuclear retinoid receptors, demonstrated its ability to induce apoptosis in human hepatoma-derived cell lines via down-regulation of transforming growth factor-alpha (Nakamura et al., 1996).
Anticancer Drug Design : Research on 4-aza-2,3-didehydro podophyllotoxin analogues, implemented for anticancer drug design, showed that these compounds display antiproliferative properties in human cancer cell lines and induce apoptosis in cancerous cells (Magedov et al., 2007).
Drug Resistance Mechanism : A study identified MRP4 as a previously unrecognized factor in resistance to nucleoside-based antiviral drugs, indicating its role in drug resistance in patients receiving highly active anti-retroviral therapy (Schuetz et al., 1999).
Propriétés
Formule moléculaire |
C10H15N3O5S3 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
4-amino-2-(3-methoxypropyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C10H15N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5-6H,2-4,11H2,1H3,(H2,12,14,15) |
Clé InChI |
JWGVKMKDRPFFRV-UHFFFAOYSA-N |
SMILES |
COCCCN1C=C(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N |
SMILES canonique |
COCCCN1C=C(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



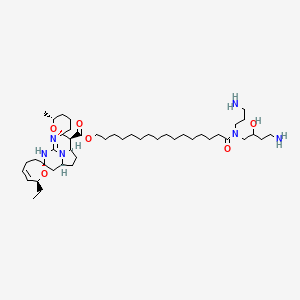
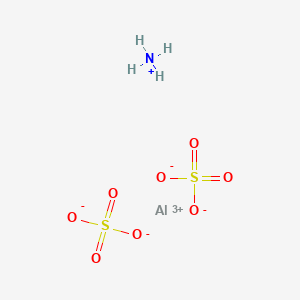
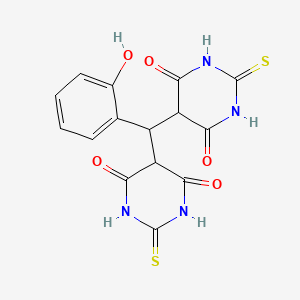
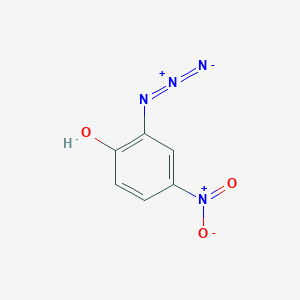
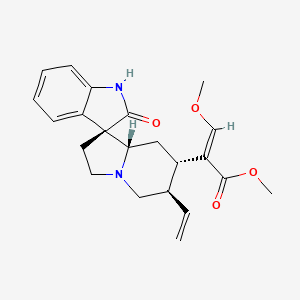

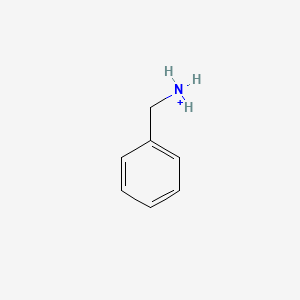
![N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230325.png)

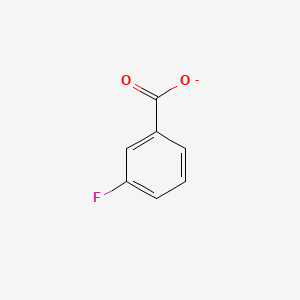
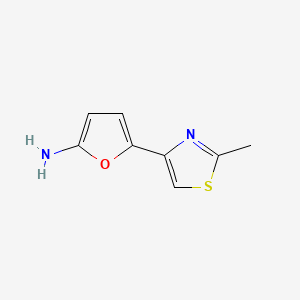
![Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B1230330.png)

